N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine
Overview
Description
N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorobenzyl group, a methylphenoxy group, and a butanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine typically involves the following steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, is reacted with a suitable amine under basic conditions to form the chlorobenzyl intermediate.
Coupling with Methylphenoxy Butanamine: The chlorobenzyl intermediate is then coupled with 2-(3-methylphenoxy)-1-butanamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: New derivatives with different functional groups replacing the chlorobenzyl group.
Scientific Research Applications
N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorobenzyl)-2-(4-methylphenoxy)-1-butanamine: Similar structure but with a different position of the methyl group.
N-(2-Chlorobenzyl)-2-(3-ethylphenoxy)-1-butanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the chlorobenzyl and methylphenoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-methylphenoxy)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-3-16(21-17-9-6-7-14(2)11-17)13-20-12-15-8-4-5-10-18(15)19/h4-11,16,20H,3,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUVEBVPHLEDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNCC1=CC=CC=C1Cl)OC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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